Physicochemical Differentiation: LogP and Hydrogen Bonding Profile for Rational Design
The target compound, N-Aminobenzimidazol-2-ylcarboxamide (CAS 5436-00-0), possesses a computed XLogP3 of 0.1, with 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA) [1]. In comparison, a standard analog, 2-aminobenzimidazole, lacks the hydrazide moiety, resulting in a different HBD/HBA count (3 HBD, 2 HBA for 2-aminobenzimidazole) and a lower calculated XLogP3 of -0.2 [2]. This difference in lipophilicity and hydrogen bonding capacity directly influences aqueous solubility and permeability, which are critical parameters in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bonding Profile |
|---|---|
| Target Compound Data | XLogP3 = 0.1; HBD = 3; HBA = 3 |
| Comparator Or Baseline | 2-Aminobenzimidazole (CID 13624): XLogP3 = -0.2; HBD = 3; HBA = 2 |
| Quantified Difference | ΔXLogP3 = 0.3 (target compound is more lipophilic); HBA count differs by 1 (target compound has one additional HBA) |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) [REFS-1, REFS-2]. |
Why This Matters
The distinct physicochemical profile enables researchers to select the optimal scaffold for tuning solubility and permeability during lead optimization, as small changes in LogP and hydrogen bonding capacity can significantly impact pharmacokinetic properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 228458, N-Aminobenzimidazol-2-ylcarboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/228458 (accessed April 17, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13624, 2-Aminobenzimidazole. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13624 (accessed April 17, 2026). View Source
